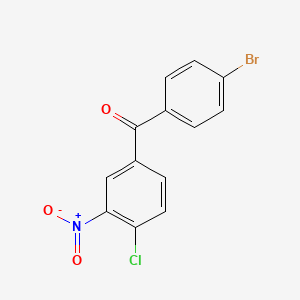![molecular formula C20H21BrN4O4S B3934910 3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3934910.png)
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is a complex organic compound with the molecular formula C16H14BrN3O4S . This compound is characterized by the presence of bromine, ethoxy, nitrophenyl, piperazine, and carbothioyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group to the benzene ring.
Formation of Piperazine Derivative: Synthesis of the piperazine derivative with a nitrophenyl group.
Carbothioylation: Introduction of the carbothioyl group to the piperazine derivative.
Coupling Reaction: Coupling of the intermediate compounds to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide can be compared with similar compounds, such as:
3-bromo-4-ethoxy-N-[4-(4-aminophenyl)piperazine-1-carbothioyl]benzamide: Differing by the presence of an amino group instead of a nitro group.
3-bromo-4-ethoxy-N-[4-(4-methylphenyl)piperazine-1-carbothioyl]benzamide: Differing by the presence of a methyl group instead of a nitro group.
These similar compounds may exhibit different chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O4S/c1-2-29-18-8-3-14(13-17(18)21)19(26)22-20(30)24-11-9-23(10-12-24)15-4-6-16(7-5-15)25(27)28/h3-8,13H,2,9-12H2,1H3,(H,22,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYKAVCKGILKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)


![(6Z)-5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)

![Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate](/img/structure/B3934877.png)
![N-(2-bicyclo[2.2.1]heptanyl)benzamide](/img/structure/B3934883.png)
![N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)
![N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide](/img/structure/B3934891.png)

![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B3934908.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B3934922.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934934.png)
